CA-5f

概要

説明

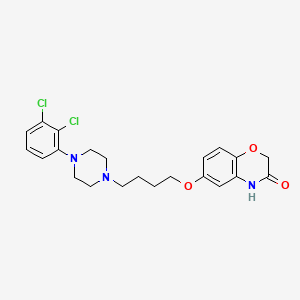

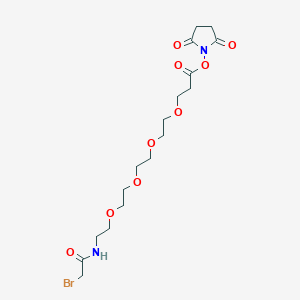

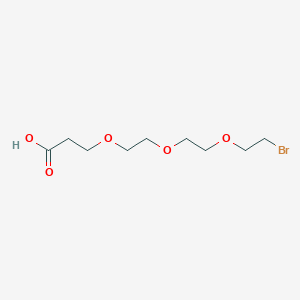

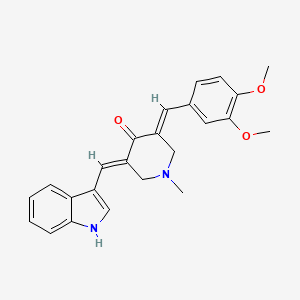

(3E,5E)-3-(3,4-ジメトキシベンジリデン)-5-[(1H-インドール-3-イル)メチレン]-1-メチルピペリジン-4-オン、一般的にCA-5fと呼ばれるこの化合物は、後期マクロオートファジー/オートファジーの強力な阻害剤です。オートファゴソームとリソソームの融合を阻害することで機能し、オートファジーフラックスを遮断します。 この化合物は、特に非小細胞肺がんに対する抗腫瘍活性を示すなど、大きな可能性を秘めています .

科学的研究の応用

CA-5f has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the molecular mechanisms of autophagy and its role in various diseases, including cancer . Additionally, this compound is used in proteomic studies to identify changes in protein expression related to autophagy inhibition .

作用機序

CA-5fは、オートファゴソームとリソソームの融合を阻害することで、オートファジーフラックスを遮断することによって作用を発揮します . この阻害により、オートファゴソームが蓄積し、LC3B-IIとSQSTM1タンパク質のレベルが上昇します . この化合物は、ミトコンドリア由来の活性酸素種(ROS)の産生を増やすことによって、癌細胞のアポトーシスも誘導します . This compoundの分子標的には、細胞骨格と膜小胞輸送タンパク質が含まれます .

類似化合物の比較

類似化合物:- クロロキン

- バフィロマイシンA1

- ヒドロキシクロロキン

独自性: クロロキンやバフィロマイシンA1などの他のオートファジー阻害剤と比較して、this compoundは、リソソームのpHやプロテアーゼ活性を影響を与えることなく、オートファゴソームとリソソームの融合を特異的に阻害する点でユニークです . この独特の作用機序により、this compoundは、後期オートファジーとそのがん治療における影響を研究するための貴重なツールとなります .

準備方法

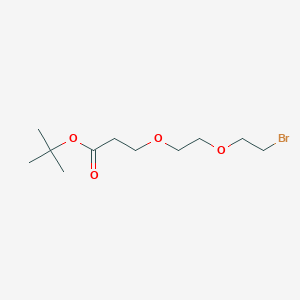

合成経路と反応条件: CA-5fは、クルクミン類似体を含む一連の化学反応によって合成されます。 合成経路には、3,4-ジメトキシベンズアルデヒドと1-メチルピペリジン-4-オンの縮合、続いて(1H-インドール-3-イル)メチレンの付加が含まれます . 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を含み、最終生成物の純度と収率を確保するために制御された温度で行われます .

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に研究目的でラボで生産されています。 このプロセスには、少なくとも99%の純度を確保するための高速液体クロマトグラフィー(HPLC)が含まれます .

化学反応の分析

反応の種類: CA-5fは、主にオートファジー阻害剤としての役割に関連する反応を起こします。 酸化または還元反応にはほとんど関与しませんが、オートファゴソームとリソソームの融合の阻害に関与しています .

一般的な試薬と条件: この化合物は、クロロキンやバフィロマイシンA1などの他のオートファジー阻害剤と組み合わせて使用され、オートファジーフラックスへの影響を調べます . これらの反応は、通常、制御されたラボ条件下で細胞培養培地で行われます。

生成される主な生成物: This compoundを含む反応の主な結果は、オートファジーフラックスの阻害であり、LC3B-IIとSQSTM1タンパク質のレベルの上昇、および癌細胞のアポトーシスの誘導につながります .

科学研究における用途

This compoundは、化学、生物学、医学の分野で、科学研究において幅広い用途があります。 オートファジーの分子メカニズムと、がんを含むさまざまな疾患におけるその役割を研究するために使用されます . さらに、this compoundは、オートファジー阻害に関連するタンパク質発現の変化を特定するためのプロテオミクス研究にも使用されます .

類似化合物との比較

Similar Compounds:

- Chloroquine

- Bafilomycin A1

- Hydroxychloroquine

Uniqueness: Compared to other autophagy inhibitors like chloroquine and bafilomycin A1, CA-5f is unique in its specific inhibition of autophagosome-lysosome fusion without affecting lysosomal pH or proteolytic activity . This distinct mechanism of action makes this compound a valuable tool for studying late-stage autophagy and its implications in cancer therapy .

特性

IUPAC Name |

(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOLPDWVAMBMQN-UBIAKTOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。